molecular formula C21H12Br2N2O2 B4629393 2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid

2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid

Cat. No.: B4629393
M. Wt: 484.1 g/mol
InChI Key: MKRJYIZRCZUXDY-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C21H12Br2N2O2 and its molecular weight is 484.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-bis(4-bromophenyl)-6-quinoxalinecarboxylic acid is 483.92450 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Researchers have developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of substrates like dehydroamino acid derivatives and enamides, showcasing their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Materials Science

Novel diphenylquinoxaline-containing hyperbranched aromatic polyamides have been synthesized, demonstrating unique properties like room-temperature free-radical-induced polymerization. This property is significant for the development of low-temperature, thermally curable thermosetting resin systems for high-temperature applications, highlighting its potential in advanced materials science (Baek, Ferguson, & Tan, 2003).

Catalytic Efficiency and Nanoparticles

The catalytic efficiency of palladium complexes derived from 2,3-bis[(phenylchalcogeno)methyl]quinoxaline in Suzuki–Miyaura coupling reactions has been explored, showing that these complexes can catalyze reactions efficiently. This research opens up new avenues for the use of such complexes in organic synthesis and might lead to the development of more efficient catalytic processes (Saleem et al., 2013).

Polymer Science

Research into hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units has led to the development of new materials with unique properties. These polymers exhibit nonlinear solution viscosity behavior and potential for various applications, including electronics and photonics (Baek, Simko, & Tan, 2006).

Antimicrobial Activity

Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities. These compounds, especially those with specific substitutions, display high activity against Gram-positive bacteria and a wide spectrum of antifungal activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Ishikawa et al., 2012).

Properties

IUPAC Name

2,3-bis(4-bromophenyl)quinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJYIZRCZUXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.